molecular formula C18H15N3O5S3 B2955565 N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-3-(phenylthio)propanamide CAS No. 361167-20-6

N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-3-(phenylthio)propanamide

Cat. No.: B2955565
CAS No.: 361167-20-6
M. Wt: 449.51
InChI Key: SWUFZGCAIDKUSE-UHFFFAOYSA-N
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Description

N-(5-((4-Nitrophenyl)sulfonyl)thiazol-2-yl)-3-(phenylthio)propanamide is a thiazole-based compound featuring a 4-nitrophenyl sulfonyl group at the 5-position of the thiazole ring and a propanamide side chain at the 2-position modified with a phenylthio moiety. Thiazole derivatives are known for diverse bioactivities, including anticancer and enzyme inhibition, though specific data for this compound remain uncharacterized in the evidence.

Properties

IUPAC Name

N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5S3/c22-16(10-11-27-14-4-2-1-3-5-14)20-18-19-12-17(28-18)29(25,26)15-8-6-13(7-9-15)21(23)24/h1-9,12H,10-11H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUFZGCAIDKUSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-3-(phenylthio)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-nitrobenzenesulfonyl chloride with 2-aminothiazole to form the sulfonyl-thiazole intermediate. This intermediate is then reacted with 3-(phenylthio)propanoic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction of the nitro group can yield the corresponding amine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-3-(phenylthio)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets. The compound’s sulfonyl and thiazole groups are key to its binding affinity and specificity. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitrophenyl group may also contribute to its biological activity by participating in redox reactions within cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Bioactivity Reference
Target Compound Thiazole 4-NO₂-C₆H₄-SO₂, Ph-S-CH₂CH₂CONH ~450 (estimated) Not reported -
N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide () Thiazole 4-F-C₆H₄, furan ~350 KPNB1 inhibition, anticancer
8i () 1,3,4-Oxadiazole 4-MeO-C₆H₄-SO₂, piperidinyl, p-tolyl 516.63 LOX inhibition (hypothesized)
7k () 1,3,4-Oxadiazole 4-Cl-C₆H₄-SO₂, piperidinyl, 2-ethylphenyl 535 Hemolytic activity tested
Compound 12 () Thiazole 4-Cl-C₆H₄, benzyloxy-imidazole ~500 (estimated) Unspecified activity (high score)
3-(1-(4-(N-(5-Methylisoxazol-3-yl)sulfamoyl)phenyl)thioureido)propanoic acid (6a, ) Isoxazole Sulfamoyl, thioureido ~400 (estimated) Anticancer (screened)

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-nitrophenyl sulfonyl group is more electron-withdrawing than the 4-chlorophenyl (7k) or 4-methoxyphenyl (8i) sulfonyl groups in analogs. This may enhance electrophilic interactions in biological targets but reduce solubility compared to methoxy-substituted derivatives .
  • Heterocyclic Core : Thiazole (target compound) vs. oxadiazole (7k, 8i) cores influence ring aromaticity and hydrogen-bonding capacity. Oxadiazoles often exhibit improved metabolic stability, while thiazoles may offer better π-π stacking interactions .

Physicochemical Properties

  • Melting Points : Oxadiazole derivatives (e.g., 7k: 66–68°C; 8i: 142–144°C) generally have higher melting points than thiazole analogs, suggesting stronger crystalline packing due to planar oxadiazole rings .
  • Spectral Data :
    • IR : The target compound’s sulfonyl group would show νS=O stretches near 1350–1150 cm⁻¹, similar to 7k (1243–1258 cm⁻¹) .
    • NMR : The phenylthio group’s protons are expected near δ 7.3–7.5 ppm (aromatic), distinct from the piperidinyl protons in 7k (δ 1.5–3.0 ppm) .

Biological Activity

N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-3-(phenylthio)propanamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, antibacterial effects, and other pharmacological activities.

Chemical Structure and Properties

The compound features a thiazole ring, a sulfonyl group, and a phenylthio moiety, which are known to contribute to various biological activities. The presence of the nitrophenyl group is particularly significant as it often enhances the compound's reactivity and biological efficacy.

Anticancer Activity

Case Studies and Research Findings:

  • Cytotoxicity Assessment : The cytotoxic activity of this compound has been evaluated against several cancer cell lines. In vitro studies using the MTT assay demonstrated significant cytotoxic effects against pancreatic (PACA2) and lung carcinoma (A549) cell lines. The IC50 values ranged between 25.9 μM and 73.4 μM, indicating moderate to strong activity compared to standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : Molecular dynamics simulations suggest that the compound interacts with proteins involved in apoptosis pathways, primarily through hydrophobic interactions. This interaction leads to increased apoptosis in cancer cells, showcasing its potential as an anticancer agent .

Antibacterial Activity

The antibacterial properties of thiazole derivatives have been widely documented. This compound was tested against various Gram-positive and Gram-negative bacteria. The results indicated superior antibacterial activity compared to conventional antibiotics, attributed to the electron-withdrawing effects of the nitro group on the phenyl ring .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the thiazole and phenyl groups significantly affect biological activity:

  • Thiazole Modifications : Substituents on the thiazole ring influence cytotoxicity and antibacterial efficacy.
  • Phenyl Group Influence : The presence of electron-withdrawing groups such as nitro enhances activity against both cancerous cells and bacteria .

Data Summary

Biological ActivityCell Line/BacteriaIC50 / EffectReference
CytotoxicityPACA225.9 μM
CytotoxicityA54934.9 μM
AntibacterialVarious Gram +ve/-veSignificant

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